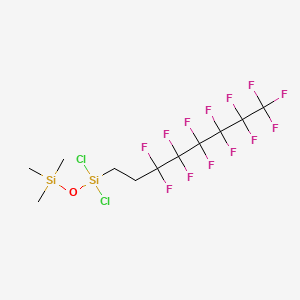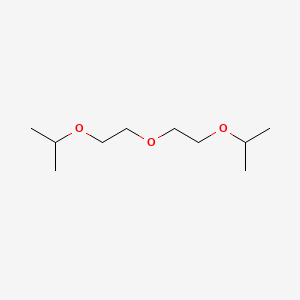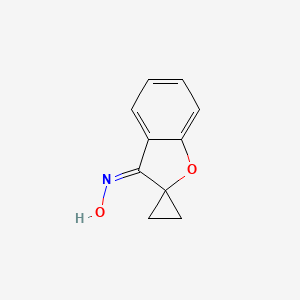![molecular formula C20H27BrN2O3 B12698724 1,4,5,6,7,7A-Hexahydro-1-[4-(2-morpholinoethoxy)phenyl]-2H-indol-2-one monohydrobromide CAS No. 59377-74-1](/img/structure/B12698724.png)
1,4,5,6,7,7A-Hexahydro-1-[4-(2-morpholinoethoxy)phenyl]-2H-indol-2-one monohydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,6,7,7A-Hexahydro-1-[4-(2-morpholinoethoxy)phenyl]-2H-indol-2-one monohydrobromide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholinoethoxy group attached to a phenyl ring, and an indol-2-one core. The presence of the monohydrobromide salt enhances its solubility and stability.
Preparation Methods
The synthesis of 1,4,5,6,7,7A-Hexahydro-1-[4-(2-morpholinoethoxy)phenyl]-2H-indol-2-one monohydrobromide involves multiple steps, including the formation of the indol-2-one core and the attachment of the morpholinoethoxy group. The synthetic route typically starts with the preparation of the indole derivative, followed by the introduction of the morpholinoethoxy group through nucleophilic substitution reactions. The final step involves the formation of the monohydrobromide salt by reacting the compound with hydrobromic acid under controlled conditions.
Chemical Reactions Analysis
1,4,5,6,7,7A-Hexahydro-1-[4-(2-morpholinoethoxy)phenyl]-2H-indol-2-one monohydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity. Common reagents include alkyl halides and amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the morpholinoethoxy group and the formation of corresponding phenols or alcohols.
Scientific Research Applications
1,4,5,6,7,7A-Hexahydro-1-[4-(2-morpholinoethoxy)phenyl]-2H-indol-2-one monohydrobromide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes, including enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes. Its stability and solubility make it suitable for formulation into various dosage forms.
Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of 1,4,5,6,7,7A-Hexahydro-1-[4-(2-morpholinoethoxy)phenyl]-2H-indol-2-one monohydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinoethoxy group enhances its binding affinity to these targets, leading to modulation of their activity. The indol-2-one core plays a crucial role in stabilizing the compound’s interaction with the target, ensuring its efficacy.
Comparison with Similar Compounds
1,4,5,6,7,7A-Hexahydro-1-[4-(2-morpholinoethoxy)phenyl]-2H-indol-2-one monohydrobromide can be compared with other similar compounds, such as:
1,4,5,6,7,7A-Hexahydro-1-[4-(2-piperidinoethoxy)phenyl]-2H-indol-2-one: This compound has a piperidinoethoxy group instead of a morpholinoethoxy group, which affects its binding affinity and reactivity.
1,4,5,6,7,7A-Hexahydro-1-[4-(2-dimethylaminoethoxy)phenyl]-2H-indol-2-one: The presence of a dimethylaminoethoxy group alters the compound’s solubility and stability, making it suitable for different applications.
1,4,5,6,7,7A-Hexahydro-1-[4-(2-ethoxy)phenyl]-2H-indol-2-one: This compound lacks the morpholino group, resulting in different chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
CAS No. |
59377-74-1 |
|---|---|
Molecular Formula |
C20H27BrN2O3 |
Molecular Weight |
423.3 g/mol |
IUPAC Name |
1-[4-(2-morpholin-4-ylethoxy)phenyl]-5,6,7,7a-tetrahydro-4H-indol-2-one;hydrobromide |
InChI |
InChI=1S/C20H26N2O3.BrH/c23-20-15-16-3-1-2-4-19(16)22(20)17-5-7-18(8-6-17)25-14-11-21-9-12-24-13-10-21;/h5-8,15,19H,1-4,9-14H2;1H |
InChI Key |
XHALWZJVWJUCNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(C2C1)C3=CC=C(C=C3)OCCN4CCOCC4.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


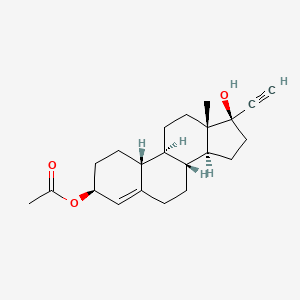
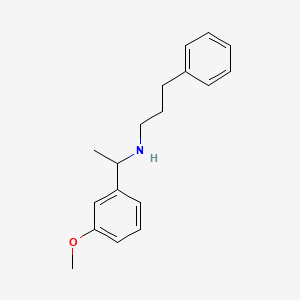
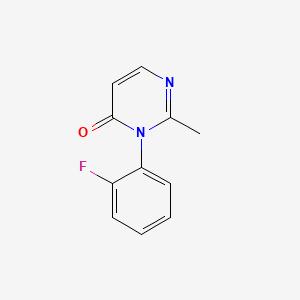
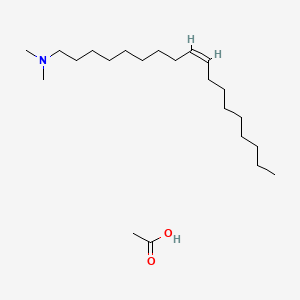

![N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12698674.png)


